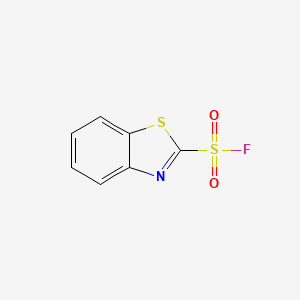

Benzothiazole-2-sulfonyl fluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-benzothiazole-2-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO2S2/c8-13(10,11)7-9-5-3-1-2-4-6(5)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKAAUWKENUQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467980 | |

| Record name | Benzothiazole-2-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878376-34-2 | |

| Record name | Benzothiazole-2-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Significance and Contextual Overview of Benzothiazole 2 Sulfonyl Fluoride

Position within Sulfonyl Fluoride (B91410) Chemistry

Sulfonyl fluorides (R-SO₂F) represent a class of organosulfur compounds that have garnered significant interest due to their unique combination of stability and reactivity. nih.gov Unlike other sulfonyl halides, such as sulfonyl chlorides, the sulfur-fluoride (S-F) bond is notably robust, conferring resistance to hydrolysis, thermolysis, and reduction. nih.govsigmaaldrich.comwesleyan.edu This stability allows sulfonyl fluoride-containing molecules to be used in a wide range of conditions without degradation. sigmaaldrich.com

Benzothiazole-2-sulfonyl fluoride is a heteroaryl sulfonyl fluoride. Such compounds are particularly valuable in the field of chemical biology. nih.gov The benzothiazole (B30560) ring itself influences the electronic properties and, consequently, the reactivity of the attached sulfonyl fluoride group, making it a tailored tool for specific chemical transformations.

Role of the Benzothiazole Moiety in Organic Synthesis

The benzothiazole nucleus, a fusion of benzene (B151609) and thiazole (B1198619) rings, is a privileged scaffold in chemistry. researchgate.net This heterocyclic system is a common structural feature in many bioactive natural and synthetic molecules. benthamscience.com Benzothiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties. benthamscience.comrsc.orgnih.gov

In the context of organic synthesis, the benzothiazole moiety provides a thermally stable and structurally rigid core. rsc.org Its chemical diversity can be readily expanded by substituting various functional groups at different positions on the ring system, making it a versatile platform for the design and development of new therapeutic agents and materials. researchgate.net

Evolution of Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

The re-emergence of sulfonyl fluoride chemistry is largely due to its central role in Sulfur(VI) Fluoride Exchange (SuFEx), a concept introduced by K. Barry Sharpless and coworkers in 2014. researchgate.neteurekalert.orgmiragenews.com SuFEx describes a set of reactions based on the exchange of a fluoride atom from a high-valent sulfur(VI) center with a nucleophile. researchgate.net

SuFEx has been hailed as a next-generation or "second generation" click chemistry platform. researchgate.netjk-sci.com Click chemistry is a chemical philosophy that emphasizes reactions that are modular, wide in scope, high in yield, and generate only inoffensive byproducts. SuFEx reactions meet these criteria, being generally simple to perform, tolerant of water and oxygen, and proceeding reliably to form robust chemical linkages. sigmaaldrich.comrsc.org This has led to its rapid adoption in diverse fields such as drug discovery, chemical biology, and materials science for the assembly of functional molecules. researchgate.neteurekalert.orgmiragenews.com The utility of SuFEx is further demonstrated by its successful application in the solid-phase synthesis of compound libraries, a key strategy in high-throughput screening and drug discovery. acs.org

The utility of SuFEx chemistry is rooted in the distinctive reactivity of the sulfur(VI)-fluoride (S-F) bond. Key characteristics include:

Exceptional Stability : The S-F bond is thermodynamically stable and resistant to many common reaction conditions, including thermolysis, strong acids, and reduction. nih.govnih.gov This is a significant advantage over the sulfur(VI)-chloride (S-Cl) bond, which is highly sensitive to reductive collapse. wesleyan.edu

Controlled Reactivity : Despite its stability, the reactivity of the S-F bond can be "unleashed" under specific conditions, allowing it to react selectively with certain nucleophiles. nih.gov This controlled reactivity is often achieved using catalysts such as Lewis bases or by reacting with potent nucleophiles like silyl (B83357) ethers, phenoxides, and specific amino acid side chains. researchgate.netnih.gov

Chemoselectivity : SuFEx reactions are highly chemoselective, exclusively forming sulfonylation products. sigmaaldrich.com Sulfonyl fluorides have been shown to react with the nucleophilic side chains of several amino acids, including lysine (B10760008), tyrosine, histidine, serine, and threonine, making them powerful tools for covalently modifying proteins. acs.orgrsc.org

Interdisciplinary Relevance in Contemporary Chemical Research

The combination of the biologically relevant benzothiazole scaffold and the unique reactivity of the sulfonyl fluoride group gives compounds like this compound significant interdisciplinary relevance. This dual functionality allows it to serve as a bridge between different scientific domains.

In drug discovery and chemical biology , it can be used as a covalent probe or "warhead" to target specific amino acid residues in proteins, aiding in target identification and the development of novel covalent inhibitors. acs.orgrsc.orgnih.gov The stability of the molecule ensures it survives biological conditions, while the SuFEx-active group allows for precise reaction at the target site. rsc.org

In materials science , the SuFEx reaction provides a reliable method for creating robust, sulfur-containing linkages. sigmaaldrich.com This enables the synthesis of novel polymers and functional materials where the benzothiazole unit can impart specific properties such as thermal stability or fluorescence. rsc.org

Synthetic Methodologies for Benzothiazole 2 Sulfonyl Fluoride and Its Analogues

Conventional Synthetic Routes

Conventional synthetic strategies are foundational to the preparation of benzothiazole-2-sulfonyl fluoride (B91410). These methods typically rely on well-established chemical transformations, starting from readily available or accessible materials. The two primary approaches involve either building upon a pre-existing sulfonyl chloride functional group or constructing the sulfonyl fluoride moiety from a lower oxidation state of sulfur, such as a thiol.

A prevalent and direct method for synthesizing sulfonyl fluorides is through the conversion of their more common sulfonyl chloride analogues. acs.orgacs.org Sulfonyl chlorides are often more accessible but are also highly reactive and can be unstable, making their conversion to the more robust sulfonyl fluorides a desirable transformation. nih.govorganic-chemistry.org This approach is centered on a halogen exchange reaction where the chlorine atom of the sulfonyl chloride group is substituted by a fluorine atom.

The cornerstone of this synthetic route is the nucleophilic substitution reaction known as the halide or halogen exchange (Halex) reaction. In this process, a sulfonyl chloride (R-SO₂Cl) is treated with a fluoride source, leading to the formation of the corresponding sulfonyl fluoride (R-SO₂F) and a chloride salt. nih.gov This transformation is valued for its directness, though reaction conditions must be carefully optimized to ensure high conversion and yield.

**2.1.1.1.1. Utilizing Alkali Fluoride Salts (e.g., KF, KHF₂) **

Alkali metal fluorides, particularly potassium fluoride (KF) and potassium bifluoride (KHF₂), are the most common reagents for effecting the chloride-to-fluoride exchange. nih.govresearchgate.net These salts serve as the fluoride ion source for the nucleophilic attack on the sulfur atom of the sulfonyl chloride.

Research has demonstrated that the reaction can be carried out under various conditions. For instance, Sharpless and co-workers utilized a saturated aqueous solution of potassium bifluoride (KHF₂) in acetonitrile (B52724) or other solvents like THF or CH₂Cl₂ at room temperature, achieving excellent yields for a wide variety of sulfonyl fluorides. mdpi.com Another simple and mild procedure involves the use of potassium fluoride (KF) in a biphasic mixture of water and acetone, which has been shown to produce a broad range of sulfonyl fluorides in high yields (84-100%). nih.govorganic-chemistry.org The presence of water can accelerate the reaction, although an excess can be detrimental. organic-chemistry.org Similarly, methods using KHF₂ to exchange the chlorine atom for fluorine in sulfonyl chlorides are well-documented in the literature. mdpi.com

Table 1: Fluoride-Chloride Exchange using Alkali Fluoride Salts

| Sulfonyl Chloride Precursor | Fluoride Source | Solvent/System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Sulfonyl Chlorides | KHF₂ | Acetonitrile / Saturated aq. KHF₂ | Room Temperature | Excellent | mdpi.com |

| Various Sulfonyl Chlorides | KF | Water/Acetone | Room Temperature, 2-4 hours | 84-100% | organic-chemistry.org |

| Heteroaromatic Sulfonyl Chlorides | KHF₂ | Acetonitrile | Not specified | Good | mdpi.com |

Synthesis from Sulfonyl Chlorides

Fluoride-Chloride Exchange Reactions

Role of Crown Ethers in Catalysis

To improve the efficiency of the fluoride-chloride exchange, particularly when using alkali fluoride salts like KF which have low solubility in organic solvents, phase-transfer catalysts are often employed. acs.orgnih.gov Crown ethers, such as 18-crown-6 (B118740), are particularly effective in this role.

In 1977, a method was reported using 18-crown-6 ether as a catalyst in combination with potassium fluoride in acetonitrile at room temperature. mdpi.com The crown ether coordinates with the potassium cation (K⁺), effectively sequestering it. This process leaves the fluoride anion (F⁻) "naked" and more soluble and nucleophilic in the organic solvent, thereby significantly accelerating the rate of substitution on the sulfonyl chloride. nih.gov This catalytic system allows the reaction to proceed smoothly under mild conditions, often leading to excellent yields of the desired sulfonyl fluoride. mdpi.comgoogle.com

Table 2: Crown Ether-Catalyzed Fluoride-Chloride Exchange

| Sulfonyl Chloride Precursor | Fluoride Source | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Aliphatic and Aromatic Sulfonyl Chlorides | KF (excess) | 18-crown-6 ether | Acetonitrile | Room Temperature | Excellent | mdpi.com |

| 4,5-dichloro-1,3-benzenedisulfonyl chloride | Potassium Fluoride | Crown Ether | Acetonitrile | Not specified | Not specified | google.com |

An alternative to starting with sulfonyl chlorides is to begin with compounds where the sulfur atom is in a lower oxidation state, such as thiols (R-SH) or disulfides (R-S-S-R). acs.orgresearchgate.net This approach is a two-step process in principle: the sulfur(II) compound is first oxidized to a sulfonyl chloride, which is then subsequently or simultaneously converted to the final sulfonyl fluoride. This route is advantageous when the corresponding thiols are more readily available than the sulfonyl chlorides. acs.org

This specific pathway is highly relevant for the synthesis of benzothiazole-2-sulfonyl fluoride, starting from the commercially available 2-mercaptobenzothiazole (B37678). The process involves the oxidative chlorination of the heteroaryl thiol to form the intermediate heteroaryl sulfonyl chloride.

A convenient method for this oxidation uses aqueous sodium hypochlorite (B82951) (NaOCl) at low temperatures (-25 °C). nih.gov This reagent is effective for rapidly oxidizing heteroaromatic thiols to their corresponding sulfonyl chlorides, avoiding the use of hazardous chlorine gas. nih.gov Other oxidant systems, such as hydrogen peroxide (H₂O₂) combined with thionyl chloride (SOCl₂), have also been reported for the direct conversion of thiols to sulfonyl chlorides with high efficiency. organic-chemistry.orgresearchgate.net

Once the sulfonyl chloride intermediate is formed, it is converted to the sulfonyl fluoride. This is typically achieved in the same reaction vessel (a "one-pot" procedure) by adding a fluoride source like KHF₂. mdpi.com The addition of KHF₂ performs the necessary Cl-F exchange to yield the final, more stable sulfonyl fluoride product. nih.govmdpi.com

Table 3: Synthesis from Heteroaryl Thiols

| Starting Material | Oxidation Step Reagent | Fluorination Step Reagent | Key Features | Reference |

|---|---|---|---|---|

| Heteroaromatic Thiols | Aqueous Sodium Hypochlorite (3.3 equiv) | KHF₂ | Rapid reaction at low temperature (-25°C); avoids chlorine gas. | nih.gov |

| Heteroaromatic Thiols | Sodium Hypochlorite | KHF₂ | One-pot procedure where KHF₂ is added after oxidation. | mdpi.com |

| Thiol derivatives | H₂O₂ and SOCl₂ | (Not specified for fluorination) | Direct oxidative chlorination to sulfonyl chloride. | organic-chemistry.org |

Approaches from Sulfur(II) Oxidation States

Modern and Advanced Synthetic Strategies

Recent advancements have focused on developing more direct, efficient, and versatile methods for synthesizing sulfonyl fluorides, including those with the benzothiazole (B30560) scaffold.

Direct Functionalization Methods

Direct conversion of abundant and stable sulfonic acids or their salts into sulfonyl fluorides represents a significant advancement. nih.govrsc.org Modern protocols have been developed to achieve this transformation in a one-pot fashion under mild conditions. nih.gov One strategy employs thionyl fluoride in a suitable solvent like DMF, which facilitates the conversion of sulfonic acid sodium salts to sulfonyl fluorides in high yields. nih.govrsc.org An alternative approach uses deoxyfluorinating agents such as Xtalfluor-E®, a bench-stable solid, which allows for the effective conversion of both aryl and alkyl sulfonic acids and their salts. nih.gov These methods avoid the need for harsh reagents and often proceed with high efficiency. nih.gov

Table 3: Comparison of Reagents for Direct Conversion of Sulfonic Acids

| Reagent | Starting Material | Typical Conditions | Advantage |

| Thionyl fluoride | Sulfonic Acid Sodium Salts | DMF, 115-130 °C | High yields (90-99%) in short reaction times (1 hr). nih.gov |

| Xtalfluor-E® | Sulfonic Acids and their Salts | Acetonitrile | Bench-stable solid reagent, milder conditions. nih.gov |

| Cyanuric chloride / Trichloroacetonitrile | Sulfonic Acids | Two-step, one-pot | In situ formation of sulfonyl chloride, followed by F- exchange. nih.gov |

A novel and efficient route to sulfonyl fluorides is through the electrochemical oxidation of sulfonyl hydrazides. This method provides a practical alternative to traditional chemical oxidation. rsc.org The reaction is typically conducted under a constant current in a mixed solvent system, using a fluoride source like triethylamine (B128534) trihydrofluoride (Et₃N·3HF). rsc.org A redox catalyst, such as tetra-n-butylammonium iodide (n-Bu₄NI), is employed to facilitate the generation of a key sulfonyl radical intermediate from the sulfonyl hydrazide, which is then trapped by fluoride to yield the final product. rsc.org

Table 4: Electrochemical Synthesis from Sulfonyl Hydrazides

| Component | Role | Example |

| Starting Material | Sulfonyl Group Precursor | Aryl Sulfonyl Hydrazide |

| Fluoride Source | Fluorine Atom Donor | Et₃N·3HF |

| Catalyst/Electrolyte | Redox Mediator | n-Bu₄NI |

| Conditions | Reaction Parameters | Constant current (e.g., 15 mA) in CH₂Cl₂/DMSO. rsc.org |

While sulfonamides are generally stable, methods have been developed for their conversion into sulfonyl fluorides. researchgate.net This transformation capitalizes on the in situ generation of a more reactive intermediate, such as a sulfonyl chloride. researchgate.net A one-pot protocol involves reacting the sulfonamide with a reagent system like Pyry-BF₄ and a chloride source (e.g., MgCl₂). This generates the sulfonyl chloride, which is not isolated but is immediately converted to the more stable sulfonyl fluoride by a fluoride salt, such as potassium fluoride (KF), present in the reaction mixture. researchgate.net This approach is noted for its mild conditions and high chemoselectivity, making it suitable for complex molecules. researchgate.net

Table 5: One-Pot Conversion of Sulfonamides to Sulfonyl Fluorides

| Step | Reagents | Intermediate/Product | Purpose |

| 1 (Activation) | Sulfonamide + Pyry-BF₄ + MgCl₂ | Sulfonyl Chloride (in situ) | Converts the stable sulfonamide to a reactive intermediate. researchgate.net |

| 2 (Fluorination) | Sulfonyl Chloride + KF | Sulfonyl Fluoride | Halogen exchange to form the final product. researchgate.net |

Metal-Mediated and Catalytic Approaches

Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for the construction of carbon-sulfur bonds, enabling the synthesis of complex aryl sulfonyl fluorides from readily available starting materials.

Palladium-Catalyzed Synthesis from Aryl Halides with Sulfur Dioxide Surrogates

A prevalent and efficient method for synthesizing aryl and heteroaryl sulfonyl fluorides is the palladium-catalyzed reaction of aryl halides with a sulfur dioxide surrogate, followed by fluorination. acs.orgresearchgate.net This one-pot procedure typically involves the reaction of an aryl bromide or iodide with a stable, solid sulfur dioxide source, such as 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO). acs.orgresearchgate.net

The reaction proceeds in two main steps. First, a palladium catalyst, often in conjunction with a phosphine (B1218219) ligand like di-tert-butyl(4-dimethylaminophenyl)phosphine (AmPhos) or di-adamantylalkylphosphine (cataCXium A), facilitates the coupling of the aryl halide with the SO₂ surrogate to form a key sulfinate intermediate. nih.govnih.gov This intermediate is then treated in situ with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, to yield the final sulfonyl fluoride product. acs.orgrsc.org The method is noted for its mild conditions and excellent functional group tolerance, allowing for the late-stage functionalization of complex molecules, including pharmaceutical ingredients and peptides. nih.gov

The reaction is versatile, accommodating a wide range of aryl and heteroaryl halides with both electron-donating and electron-withdrawing substituents. nih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of Aryl Sulfonyl Fluorides

| Aryl Halide Substrate | SO₂ Source | Fluorinating Agent | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Iodobenzonitrile | DABSO | Selectfluor | Pd(OAc)₂ / cataCXium A | 91 | nih.gov |

| Methyl 4-iodobenzoate | DABSO | Selectfluor | Pd(OAc)₂ / cataCXium A | 85 | nih.gov |

| 4-Bromoacetophenone | DABSO | NFSI | PdCl₂(AmPhos)₂ | 81 | acs.org |

| N-Boc-L-4-iodophenylalanine methyl ester | DABSO | NFSI | PdCl₂(AmPhos)₂ | 73 | acs.org |

| 3-Bromopyridine | DABSO | NFSI | PdCl₂(AmPhos)₂ | 55 | acs.org |

Direct Synthesis from Grignard Reagents with Sulfuryl Fluoride (SO₂F₂)

A direct and convenient one-pot synthesis of sulfonyl fluorides involves the reaction of Grignard reagents with sulfuryl fluoride (SO₂F₂). purdue.eduresearchgate.net This method allows for the efficient conversion of alkyl, aryl, and heteroaryl Grignard reagents into their corresponding sulfonyl fluorides under mild conditions. purdue.edu The reaction is typically performed by adding the pre-formed Grignard reagent to a solution of sulfuryl fluoride in a solvent like tetrahydrofuran (B95107) (THF) at ambient temperature. nih.govresearchgate.net

This approach is notable for its operational simplicity and the use of readily available starting materials. nih.gov It is applicable to a variety of substituted phenylmagnesium bromides, including those with electron-donating and halogen substituents. nih.gov The versatility of this method extends to in situ sequential reactions, where the initially formed sulfonyl fluoride can be further reacted to produce diarylsulfones, sulfonate esters, or sulfonamides in a single pot. purdue.eduresearchgate.net

Table 2: Synthesis of Aryl Sulfonyl Fluorides from Grignard Reagents

| Grignard Reagent | Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylmagnesium bromide | SO₂F₂ | THF | 78 | purdue.eduresearchgate.net |

| 4-Methoxyphenylmagnesium bromide | SO₂F₂ | THF | 75 | nih.gov |

| 4-Chlorophenylmagnesium bromide | SO₂F₂ | THF | 65 | nih.gov |

| 2-Thienylmagnesium bromide | SO₂F₂ | THF | 55 | purdue.edu |

| Naphthylmagnesium bromide | SO₂F₂ | THF | 71 | purdue.edu |

Electrochemical Synthesis Protocols

Electrosynthesis offers a green and mild alternative to traditional chemical methods, avoiding the need for chemical oxidants and often proceeding under ambient conditions.

Oxidative Fragmentation of Sulfones and Subsequent Fluorination

Recent developments in synthetic organic electrochemistry have enabled methods for accessing sulfonyl fluorides through the fragmentation of carbon-sulfur bonds in sulfones. thieme.de This approach operates by subjecting sulfones to electrochemical conditions, which initiates the cleavage of the C–S bond. The resulting radical intermediate is subsequently trapped by a fluorine source to form the desired sulfonyl fluoride functional group. thieme.de The process can be influenced by the choice of fluorinating agent, such as silver(II) fluoride (AgF₂) or Selectfluor, and the use of Lewis acidic additives which may act as sacrificial oxidants. thieme.de

Controlled Electrochemical Conditions in Divided and Undivided Cells

The electrochemical synthesis of sulfonyl fluorides can be performed in either divided or undivided electrochemical cells, depending on the specific reaction and reagents involved. thieme.de For instance, when a reagent like AgF₂ is used, which can plate onto the cathode, an undivided cell is often employed to prevent this issue. thieme.de However, comparable results can sometimes be achieved in an undivided cell when AgF₂ is replaced with an alternative fluorinating agent like Selectfluor. thieme.de

A prominent electrochemical method involves the oxidative coupling of widely available thiols or disulfides with an inexpensive and safe fluoride source like potassium fluoride (KF). rsc.orgbac-lac.gc.ca This reaction proceeds without the need for external oxidants or catalysts and demonstrates a broad substrate scope, including aryl and heteroaryl thiols. rsc.org The reaction is typically carried out in an undivided cell using a graphite (B72142) anode and a platinum or stainless-steel cathode. nih.govrsc.org This setup provides a mild and environmentally benign pathway to sulfonyl fluorides. rsc.org

Sandmeyer-Type Reactions

The Sandmeyer reaction, a cornerstone of aromatic chemistry, has been adapted for the synthesis of sulfonyl fluorides from aromatic amines. This approach provides a powerful method for introducing the sulfonyl fluoride group, particularly for late-stage functionalization of complex molecules. tue.nl

A modern, copper-free Sandmeyer-type fluorosulfonylation has been developed that transforms aryldiazonium salts into the corresponding sulfonyl fluorides. bac-lac.gc.catue.nl In this process, an aromatic amine is first converted to its diazonium salt, which can be done in situ. This intermediate then reacts with a sulfur dioxide surrogate, such as sodium metabisulfite (B1197395) (Na₂S₂O₅), and an electrophilic fluorine source, like Selectfluor. tue.nl

The reaction proceeds under mild conditions, typically in a solvent like methanol (B129727) at elevated temperatures, and exhibits broad functional group tolerance, accommodating sensitive groups like nitro, cyano, and carboxylic acids. bac-lac.gc.ca This one-pot conversion from readily available aromatic amines makes it a highly practical and attractive synthetic tool. Preliminary mechanistic studies suggest the involvement of a radical process typical of Sandmeyer reactions. tue.nl

Table 3: Examples of Sandmeyer-Type Fluorosulfonylation

| Aromatic Amine Substrate | SO₂ Source | Fluorine Source | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | Na₂S₂O₅ | Selectfluor | 85 | |

| 4-Bromoaniline | Na₂S₂O₅ | Selectfluor | 70 | bac-lac.gc.ca |

| 4-Nitroaniline | Na₂S₂O₅ | Selectfluor | 65 | bac-lac.gc.ca |

| Methyl 4-aminobenzoate | Na₂S₂O₅ | Selectfluor | 68 | bac-lac.gc.ca |

| 4-Aminobenzoic acid | Na₂S₂O₅ | Selectfluor | 62 | bac-lac.gc.ca |

Fluorosulfonylation of Aryldiazonium Salts

The conversion of aryldiazonium salts into the corresponding aryl sulfonyl fluorides is a significant transformation in organic synthesis, often proceeding via a Sandmeyer-type mechanism. This method involves the reaction of a pre-formed aryldiazonium salt with a source of sulfur dioxide (SO₂) and a fluoride source.

A copper-free Sandmeyer-type fluorosulfonylation has been developed using sodium metabisulfite (Na₂S₂O₅) as a convenient source of sulfur dioxide and Selectfluor as the fluorinating agent. organic-chemistry.orgmdpi.com This reaction transforms aryldiazonium salts into sulfonyl fluorides and demonstrates broad functional group tolerance. organic-chemistry.org The process is effective for aryldiazonium tetrafluoroborates with both electron-donating and electron-withdrawing groups, providing good yields. mdpi.com

Alternatively, a copper-catalyzed approach offers a general and practical route to arenesulfonyl fluorides. acs.org This method utilizes the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO) as the SO₂ source in conjunction with potassium bifluoride (KHF₂) as the fluoride source, eliminating the need for an external oxidant. acs.org The electronic properties of the substituents on the arenediazonium salt can influence the reaction's mechanistic pathway. acs.org A proposed mechanism involves the reduction of a Cu(I) species, which generates an aryl radical that is then trapped by SO₂ to form an arylsulfonyl radical. mdpi.com

Photocatalysis presents a milder alternative for this conversion. nih.gov In this approach, a photocatalyst such as [Ru(bpy)₃]²⁺ is excited by visible light and induces the formation of an aryl radical from the diazonium salt. nih.gov This radical subsequently reacts with an SO₂ source like DABSO and a fluorine source like N-fluorobenzenesulfonimide (NFSI) to yield the final sulfonyl fluoride product. nih.gov

Table 1: Comparison of Fluorosulfonylation Methods for Aryldiazonium Salts

| Method | SO₂ Source | Fluoride Source | Catalyst / Conditions | Key Features |

| Copper-Free | Sodium Metabisulfite (Na₂S₂O₅) | Selectfluor | MeOH, 70 °C | Broad functional group tolerance; applicable to sensitive substrates. mdpi.com |

| Copper-Catalyzed | DABSO | KHF₂ | Copper(I) | Practical method without additional oxidants; mechanism is substrate-dependent. acs.org |

| Photocatalytic | DABSO | NFSI | [Ru(bpy)₃]Cl₂, Visible Light | Mild conditions; proceeds via a radical pathway. nih.gov |

One-Pot Synthesis from Aromatic Amines via In Situ Diazotization

To streamline the synthesis of aryl sulfonyl fluorides, one-pot procedures starting directly from aromatic amines have been established. These methods circumvent the need to isolate the often unstable diazonium salt intermediates by generating them in situ.

A one-pot, copper-free, three-component reaction has been reported for the direct conversion of aromatic amines to arenesulfonyl fluorides. researchgate.net This Sandmeyer-type reaction uses an aromatic amine, potassium metabisulfite (K₂S₂O₅) as the SO₂ surrogate, and N-fluorobenzenesulfonimide (NFSI) as the fluorine source. researchgate.net The in situ diazotization of the amine followed by fluorosulfonylation proceeds under mild, transition-metal-free conditions and shows good tolerance for various functional groups. organic-chemistry.orgresearchgate.net This approach has been successfully applied to gram-scale synthesis and the late-stage fluorosulfonylation of complex molecules. organic-chemistry.orgresearchgate.net This methodology is directly applicable for the synthesis of this compound, starting from 2-aminobenzothiazole (B30445).

The practicality of these one-pot methods is highlighted by their broad substrate scope, accommodating a range of electronically and sterically diverse aromatic and heteroaromatic amines. researchgate.netresearchgate.net For instance, palladium-catalyzed one-pot methods have also been developed to convert aryl iodides and bromides to aryl sulfonyl fluorides using DABSO and an electrophilic fluorine source, further expanding the toolkit for accessing these valuable compounds. researchgate.netsemanticscholar.org

Table 2: Examples of One-Pot Synthesis of Aryl Sulfonyl Fluorides from Aryl Amines

| Starting Material | Reagents | Conditions | Product |

| Aryl Amine | t-BuONO, K₂S₂O₅, NFSI | MeCN, 50 °C | Aryl Sulfonyl Fluoride |

| Aryl Amine | NaNO₂, HBF₄; then DABSO, KHF₂, CuBr | MeCN/H₂O, 0 °C to rt | Aryl Sulfonyl Fluoride |

| Aryl Bromide | (Pd-catalyst), DABSO; then NFSI | Dioxane, 100 °C | Aryl Sulfonyl Fluoride |

Diversity-Oriented Clicking (DOC) Strategies for Sulfonyl Fluoride Functionalized Heterocycles

Diversity-Oriented Clicking (DOC) is a powerful synthetic strategy for the rapid generation of diverse molecular libraries from a common starting material. bohrium.comresearchgate.net The approach merges the reliability of classic click chemistry with modern Sulfur(VI) Fluoride Exchange (SuFEx) technology to achieve "diversity with ease". bohrium.compnas.org

The core of the DOC strategy often revolves around highly reactive "hubs" or building blocks that can participate in multiple, selective click reactions. researchgate.netpnas.org A prime example of such a hub is the class of 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs). bohrium.compnas.org These SASF hubs are versatile connectors that can undergo a wide array of transformations, including cycloadditions and Michael additions, to assemble a variety of complex molecules. pnas.orgchemrxiv.org

Using SASFs, diverse libraries of SuFEx-compatible heterocyclic compounds have been synthesized in a minimal number of steps. bohrium.com Through stereoselective DOC reactions with various dipoles and dienes, a wide range of unique functional molecules can be produced, including those with pyrazole, isoxazole, and triazole cores. bohrium.com For example, a DOC strategy has been employed to synthesize 16 unprecedented sulfonyl fluoride-functionalized 2-aminothiazoles in good to excellent yields. chemrxiv.org This transformation is regioselective and tolerant of a broad range of functional groups. chemrxiv.org The resulting sulfonyl fluoride-containing heterocycles can be further diversified through late-stage SuFEx click chemistry, demonstrating the modularity of the DOC approach for creating libraries of functional structures for various applications, including drug discovery. bohrium.comchemrxiv.org

Table 3: Heterocyclic Cores Synthesized via DOC of SASF Hubs

| Reaction Type | Reactant | Resulting Heterocyclic Core |

| 1,3-Dipolar Cycloaddition | Azides | 1,2,3-Triazole |

| 1,3-Dipolar Cycloaddition | Nitrile Oxides | Isoxazole |

| Huisgen Cycloaddition | Thioureas | 2-Aminothiazole (B372263) chemrxiv.orgresearchgate.net |

| Diels-Alder Cycloaddition | Dienes | Cyclohexene Adducts |

| Michael Addition | Amines, Triazoles, Carboxylates | β-substituted Alkenyl Sulfonyl Fluorides researchgate.netpnas.org |

Mechanistic Insights into Benzothiazole 2 Sulfonyl Fluoride Reactivity

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Mechanism

SuFEx chemistry is characterized by the selective activation of the high oxidation state sulfur center, enabling exchange reactions with a variety of nucleophiles. nih.gov The process is known for its reliability and high yields under mild conditions. nih.gov

The core of the SuFEx mechanism involves the addition of a nucleophile to the electrophilic sulfur(VI) center of the sulfonyl fluoride. SuFEx reactions can connect the -SO2F group with various nucleophiles, including silyl (B83357) ethers, alcohols, and amines, to form diverse molecular connections. ccspublishing.org.cn While sulfonyl fluorides are generally stable, their reactivity can be triggered in specific activating environments. ccspublishing.org.cn For instance, catalysts such as a combination of calcium triflimide (Ca(NTf2)2) and 1,4-diazabicyclo[2.2.2]octane (DABCO) can efficiently drive the exchange reaction with amines at room temperature. nih.gov The proposed mechanism involves the activation of the S(VI) fluoride by the catalyst, facilitating the subsequent nucleophilic attack. nih.gov

However, the structure of the sulfonyl fluoride itself plays a crucial role. In related systems, it has been postulated that the electron-rich nature of a 2-aminothiazole (B372263) ring can deactivate the electrophilic sulfur atom, making the S-F exchange more challenging than with other sulfonyl fluorides. chemrxiv.org This suggests that the benzothiazole (B30560) moiety in Benzothiazole-2-sulfonyl fluoride may similarly influence the electrophilicity of the sulfur center.

The utility of sulfonyl fluorides in SuFEx chemistry stems from the unique balance between the stability and reactivity of the sulfur-fluoride (S-F) bond. sigmaaldrich.commonash.edu The S-F bond is strong, conferring considerable stability compared to other sulfonyl halides; they are resistant to reduction and hydrolysis to some extent. mdpi.com This stability allows the -SO2F group to be carried through various synthetic steps without decomposition. ccspublishing.org.cn

Despite its stability, the S-F bond possesses a latent reactivity that can be unleashed under specific conditions for SuFEx reactions. nih.gov Research on model aryl sulfonyl fluorides indicates that both electronic and steric factors influence the stability of the S-F bond. nih.gov This delicate balance is critical for its function as a "clickable" handle in complex molecule synthesis. sigmaaldrich.comnih.gov

Table 1: Factors Influencing Aryl Sulfonyl Fluoride S-F Bond Stability

| Factor | Description | Impact on Stability | Source |

|---|---|---|---|

| Electronic Effects | The electronic properties of substituents on the aryl ring can modulate the electrophilicity of the sulfur center. | Electron-withdrawing groups can increase reactivity, while electron-donating groups may decrease it. nih.gov | nih.gov |

| Steric Hindrance | Bulky groups positioned near the sulfonyl fluoride moiety can shield the sulfur atom from nucleophilic attack. | 2,4,6-trisubstituted aryl sulfonyl fluorides have demonstrated the highest in vitro metabolic stability, indicating steric protection enhances stability. nih.gov | nih.gov |

A defining feature of SuFEx chemistry, and by extension the reactions of this compound, is its broad functional group tolerance. nih.gov This allows for the synthesis and modification of complex molecules in the late stages of a synthetic route. SuFEx reactions have been shown to be compatible with a wide array of functionalities, which remain intact during the S-F exchange. nih.gov This orthogonality is a significant advantage, eliminating the need for extensive protecting group strategies that are common in other synthetic methodologies. nih.govccspublishing.org.cn

Table 2: Examples of Functional Groups Tolerated in SuFEx Reactions

| Functional Group Category | Specific Examples | Source |

|---|---|---|

| Protecting Groups | Boc, Acetal | nih.gov |

| Halides | Chloro, Bromo | nih.gov |

| Alkynes | Terminal and Internal Alkynes | nih.gov |

| Amides | Primary Amides | nih.gov |

| Heterocycles | Various heterocyclic motifs | nih.gov |

| Alcohols | Aliphatic hydroxyl groups | nih.gov |

In the mechanistic pathway of reactions involving sulfonyl fluorides, the formation of a hypervalent sulfur intermediate is often proposed. For the reaction of 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs) with thioureas to form 2-aminothiazoles, a concerted mechanism proceeding through a hypervalent sulfurane intermediate has been suggested based on previous literature. chemrxiv.org This type of intermediate involves the sulfur atom temporarily exceeding its normal octet of electrons as the new bond from the nucleophile forms and before the fluoride ion is expelled. While this specific proposal was for a different transformation, it provides a plausible mechanistic model for nucleophilic substitution at the sulfur center of thiazole-containing sulfonyl fluorides like this compound.

Factors Influencing Reaction Pathways

Beyond the core mechanism, other factors can direct the outcome of reactions involving sulfonyl fluorides, including stereoselectivity.

While many SuFEx reactions involve the simple substitution of fluoride with a nucleophile, certain reaction types can create stereocenters. In Michael-type addition reactions involving 2-substituted-alkynyl-1-sulfonyl fluoride (SASF) hubs, nucleophiles such as secondary amines and carboxylates undergo conjugate addition to yield single products with high purity and yield. nih.gov In these specific cases, the reaction produces a single stereoisomer, with the stereoselectivity being determined by the nature of the attacking nucleophile. nih.gov This demonstrates that under specific circumstances, the reaction pathway of a sulfonyl fluoride hub can be controlled to achieve stereoselective outcomes.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Calcium triflimide |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs) |

| Thiourea |

Chemoselectivity and Regioselectivity Considerations

The reactivity of this compound and related structures can be highly selective, a critical aspect for its application in complex molecular synthesis.

In the synthesis of sulfonyl fluoride functionalized 2-aminothiazoles, the reaction proceeds with perfect regioselectivity. The proposed mechanism involves a series of steps including a 1,4-Michael addition, an intramolecular cycloaddition to form a hypervalent sulfurane intermediate, followed by ring opening and subsequent deprotonation and release of a cyanamide (B42294) byproduct to yield the final, single regioisomer of the desired thiazole (B1198619). chemrxiv.org This high degree of regiocontrol is crucial for the reliable construction of specifically substituted thiazole-containing molecules.

Furthermore, the functionalization of the benzothiazole core itself can be directed with high regioselectivity. For instance, the C2 position of benzothiazoles can be regioselectively functionalized with triphenylphosphine (B44618) to create thiazol-2-yl-triphenylphosphonium salts. These intermediates then react with a variety of nucleophiles at the C2 position. researchgate.net Similarly, direct C-H functionalization of the benzenoid ring of 2,1,3-benzothiadiazole, a related heterocyclic system, can be achieved with high regioselectivity using iridium catalysis for borylation, allowing for subsequent functionalization at specific positions. nih.gov

Catalytic Effects and Ligand Design (e.g., Bifluoride Ion Catalysis)

The reactivity of sulfonyl fluorides, including this compound, can be significantly enhanced and controlled through catalysis. A prime example is the use of bifluoride ions ([FHF]⁻) in SuFEx reactions.

Bifluoride salts have been identified as highly effective catalysts for the SuFEx reaction between aryl silyl ethers and sulfonyl fluorides. polympart.comnih.gov They are considerably more active than traditional organosuperbases, allowing for significantly lower catalyst loadings (as low as 0.05 mol%). polympart.comnih.gov This is particularly advantageous as it simplifies purification and reduces costs. The acidic nature of the bifluoride ion also broadens the substrate scope of the SuFEx reaction to include functionalities that would be incompatible with strong bases. polympart.comnih.gov

A proposed mechanism for bifluoride-catalyzed trifluoromethylation of sulfonyl fluorides involves the activation of trifluoromethyltrimethylsilane (TMSCF₃) by the bifluoride ion in an anhydrous solvent like DMSO. chemrxiv.orgresearchgate.netnih.gov Density Functional Theory (DFT) calculations support a mechanism involving a five-coordinate sulfur intermediate, confirming the catalytic role of the bifluoride. chemrxiv.orgresearchgate.net This methodology has been successfully applied to the late-stage functionalization of bioactive molecules, including the preparation of a benzothiazole-derived bis(trifluoromethyl)sulfur oxyimine. chemrxiv.orgresearchgate.net

In the realm of metal catalysis, the design of ligands incorporating the benzothiazole scaffold is an active area of research. Palladium complexes featuring benzothiazole-based ligands have been synthesized and utilized in catalysis, demonstrating that the nature of the ligand can influence the catalytic activity. acs.org While not directly focused on the reactivity of this compound, these studies highlight the potential for designing specific catalyst systems to modulate its reactions.

Solvent Effects on Reaction Yields and Side Product Formation

The choice of solvent plays a critical role in directing the outcome of chemical reactions, influencing both yields and the formation of side products. In the synthesis of sulfonyl fluoride functionalized 2-aminothiazoles, optimization of the solvent was key to achieving high yields. Initial attempts in tetrahydrofuran (B95107) (THF) at 80 °C resulted in a low yield (9%) of the desired intermediate. However, switching to more polar aprotic solvents like acetonitrile (B52724) (MeCN) or 1,4-dioxane (B91453) led to excellent yields (93% and 95%, respectively). chemrxiv.org This demonstrates a strong dependence of the reaction efficiency on the solvent environment.

The formation of byproducts can also be influenced by the solvent. For example, in the palladium-catalyzed synthesis of 2-substituted benzothiazoles, the formation of a dehalogenated byproduct was observed in some cases, and the extent of this side reaction could potentially be modulated by the solvent system. acs.org While specific studies detailing the effect of a wide range of solvents on the reactions of this compound are not extensively documented, the principles observed in related systems underscore the importance of solvent screening in optimizing reaction conditions.

Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of a reaction is fundamental to controlling its rate and outcome.

Activation Parameters and Rate Constants in Cycloadditions

However, related studies provide insights into the kinetic profiles of similar reactions. For instance, detailed mechanistic studies, including reaction progress kinetic analysis (RPKA) and DFT calculations, have been conducted on the palladium(II)-catalyzed cyclopropanation of unactivated alkenes using alkyl sulfonyl fluorides. chemrxiv.org These studies revealed that the turnover-limiting and diastereoselectivity-determining step is the Sₙ2-type C–SO₂F oxidative addition. chemrxiv.org

Furthermore, the [3+2] cycloaddition of vinyl sulfonyl fluorides with azomethine ylides has been described, yielding pyrrolidine-3-sulfonyl fluorides. researchgate.net While specific kinetic parameters were not reported, the reaction conditions and yields provide a qualitative understanding of the reaction's feasibility. Photocatalytic [2+2] cycloaddition reactions between pyridones or isoquinolones and ethenesulfonyl fluoride have also been achieved, expanding the scope of cycloadditions involving sulfonyl fluorides. nih.gov

Although direct kinetic data for this compound in cycloadditions is sparse, the methodologies used in these related studies, such as RPKA and computational modeling, provide a clear pathway for future investigations to determine these crucial parameters.

Applications in Synthetic Organic Chemistry

Building Block for Complex Molecular Architectures

As a foundational reagent, Benzothiazole-2-sulfonyl fluoride (B91410) provides a reliable scaffold upon which intricate molecular designs can be assembled. Its benzothiazole (B30560) core can be further functionalized, and the sulfonyl fluoride group serves as a versatile handle for introducing new chemical bonds and functionalities.

One of the most direct applications of Benzothiazole-2-sulfonyl fluoride is in the synthesis of benzothiazole-2-sulfonamides. The sulfonamide functional group is a cornerstone in medicinal chemistry. The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl fluoride, displacing the fluoride ion to form a stable S-N bond. theses.cz

This transformation is highly efficient and can be performed with a wide array of amines, including sterically and electronically diverse aromatic and aliphatic variants. nih.govtheballlab.com The outstanding stability of the sulfonyl fluoride starting material is a significant advantage over more reactive sulfonyl halides. theses.cz Recent advancements have shown that Lewis acids, such as calcium triflimide, can activate sulfonyl fluorides, enabling sulfonamide formation under mild conditions even with less reactive amines. nih.govtheballlab.com

| Starting Material | Amine Nucleophile | Resulting Product Class | Significance |

|---|---|---|---|

| This compound | Primary Aliphatic Amine (R-NH₂) | N-Alkyl-benzothiazole-2-sulfonamide | Formation of a key structural motif in various bioactive molecules. theses.cz |

| This compound | Secondary Aromatic Amine (Ar₂NH) | N,N-Diaryl-benzothiazole-2-sulfonamide | Access to highly substituted and sterically hindered sulfonamides. nih.gov |

| This compound | Amino Acid Ester | Peptidomimetic structures | Incorporation of the benzothiazole-sulfonamide scaffold into peptide-based structures. mdpi.com |

The sulfonyl fluoride group can also react with carbon-based nucleophiles to form sulfones, which are another class of compounds with significant applications in materials science and medicinal chemistry. Aryl sulfonyl fluorides have been shown to react with various nucleophiles to produce the corresponding sulfones in excellent yields. mdpi.com This reaction typically involves organometallic reagents, such as Grignard reagents (R-MgBr), where the carbanionic portion attacks the sulfur center, leading to the formation of a C-S bond and displacement of the fluoride. The resulting benzothiazolyl sulfones are themselves valuable synthetic intermediates, for instance in olefination reactions. theses.cz

This compound serves as a key starting material for creating more elaborate heterocyclic systems. The benzothiazole unit itself is a heterocycle, and by using the sulfonyl fluoride as a reactive handle, chemists can engage it in reactions that build additional rings. For example, derivatives of benzothiazole are used in the synthesis of complex structures like dendrimers and chemosensors. nih.gov

A powerful modern strategy involves using sulfonyl fluoride-containing building blocks in cycloaddition reactions. For instance, the synthesis of sulfonyl fluoride-functionalized 2-aminothiazoles has been demonstrated using related alkynyl sulfonyl fluorides. chemrxiv.org This approach showcases how a sulfonyl fluoride hub can be used to construct new heterocyclic rings, a principle applicable to this compound for accessing novel, densely functionalized molecules. chemrxiv.org The synthesis of various 2-substituted benzothiazoles from different precursors highlights the modularity of building upon this core structure. nih.govorganic-chemistry.orgfrontiersin.orgnih.gov

Role in Modular and Combinatorial Synthesis

The predictable reactivity and stability of this compound make it an ideal reagent for modular and combinatorial synthesis, where speed, efficiency, and diversity are paramount.

Combinatorial chemistry aims to rapidly generate large numbers of related but structurally distinct molecules, known as a chemical library, for high-throughput screening. The robust nature of the S-F bond in this compound allows it to be carried through multiple synthetic steps before its final, selective reaction. mdpi.com This "late-stage functionalization" is highly desirable.

By reacting a common core, like this compound, with a diverse set of reactants (e.g., a collection of different amines to create a sulfonamide library), a large library of unique benzothiazole-containing compounds can be synthesized efficiently. nih.govresearchgate.net This modular approach, combining a constant building block (the benzothiazole sulfonyl fluoride) with variable building blocks (the nucleophiles), is a cornerstone of modern drug discovery.

| Core Building Block | Variable Reactant Pool | Reaction Type | Resulting Library |

|---|---|---|---|

| This compound | Pool of 100 different amines | Sulfonamide formation | Library of 100 unique benzothiazole sulfonamides |

| Pool of 50 different phenols | Sulfonate ester formation (via SuFEx) | Library of 50 unique benzothiazole sulfonate esters |

A cutting-edge synthetic paradigm known as Diversity-Oriented Clicking (DOC) utilizes highly reactive yet stable hubs to rapidly assemble complex molecules from simple starting materials. nih.govpnas.orgnih.gov Within this strategy, certain reagents have been described as "molecular spring-loaded connectors" due to their latent reactivity that can be released under specific conditions to "click" together different molecular fragments. chemrxiv.org

The archetypal examples of these connectors are 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs), where the electron-poor alkyne and the sulfonyl fluoride group provide multiple sites for selective transformations like cycloadditions and Michael additions. chemrxiv.org This allows for the divergent synthesis of a wide array of molecular scaffolds from a single hub. nih.govresearchgate.net

While this compound is an aryl, not an alkynyl, sulfonyl fluoride, it functions under the same broader principle as a stable, connective hub for DOC and Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. The SuFEx reaction, a powerful click chemistry transformation, enables the formation of S-N or S-O bonds from a sulfonyl fluoride. chemrxiv.org this compound is a "SuFExable" hub, meaning its sulfonyl fluoride group can be selectively and efficiently exchanged with various nucleophiles (like amines, phenols, etc.) in a modular fashion. chemrxiv.orgpnas.org This allows it to serve as a versatile connector, linking the benzothiazole core to a diverse range of other chemical moieties, thereby facilitating the rapid generation of molecular complexity central to the DOC philosophy. nih.govresearchgate.net

Advanced Functionalization

Advanced functionalization strategies are pivotal in modern drug discovery and materials science, enabling the precise modification of complex molecules. While sulfonyl fluorides are recognized as versatile functional groups, the specific role of this compound in these advanced transformations remains largely unexplored in published research.

Late-Stage Trifluoromethylation of Sulfonyl Fluorides

The introduction of a trifluoromethyl (CF3) group in the late stages of a synthetic sequence can significantly enhance the pharmacological properties of a molecule. d-nb.infonih.govnih.gov While methods for the trifluoromethylation of aryl compounds are of great interest, direct examples of late-stage trifluoromethylation specifically involving this compound are not readily found in the literature. General strategies for the trifluoromethylation of arenes often involve pre-functionalized starting materials or directing groups to achieve regioselectivity. d-nb.infonih.gov

Generation of β-Keto Sulfonyl Fluorides

β-Keto sulfonyl fluorides are valuable synthetic intermediates. researchgate.netnih.govresearchgate.netnih.gov Various methods for their synthesis have been developed, including the electrochemical radical fluorosulfonylation of vinyl triflates using fluorosulfonyl chloride (FSO2Cl) as the radical source. nih.gov Another approach involves the reaction of ynones and vinyl ketones with sodium sulfinates. nih.gov However, the literature does not currently describe a method for the generation of β-keto sulfonyl fluorides that specifically employs this compound as a starting material or reagent.

Carbon-Sulfur Bond Formations

The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis. nih.govacs.org While sulfonyl fluorides can participate in reactions that result in C-S bond formation, specific examples detailing the use of this compound for this purpose are not prevalent in the scientific literature. General methods for C-S bond formation often involve the reaction of sulfur nucleophiles with electrophilic carbon sources. acs.org

Nitrogen-Sulfur Bond Formations

The construction of nitrogen-sulfur (N-S) bonds is crucial for the synthesis of various biologically active compounds and materials. rsc.org Cross-dehydrogenative coupling reactions between thiols and N-H containing compounds represent one strategy for forming N-S bonds. rsc.org However, the application of this compound as a reagent in such transformations has not been specifically reported.

Carbon-Nitrogen Bond Formations

Carbon-nitrogen (C-N) bond formation is one of the most important reactions in organic chemistry, given the prevalence of nitrogen in pharmaceuticals and natural products. mdpi.comnih.govresearchgate.netacs.orgnptel.ac.in Numerous methods exist for creating C-N bonds, including the amination of 2-aryl benzothiazoles. nih.govacs.org These reactions, however, typically involve modification of the benzothiazole ring itself rather than utilizing this compound as a reagent for C-N bond formation with other substrates.

Orthogonal Reactivity in Multi-Step Syntheses

The concept of orthogonal reactivity is critical in complex, multi-step syntheses, allowing for the selective modification of one functional group in the presence of others. While sulfonyl fluorides are known for their unique reactivity profile, which can be exploited for orthogonal transformations, there are no specific, detailed research findings in the available literature that demonstrate the orthogonal reactivity of this compound in the context of multi-step synthetic sequences.

Green Chemistry Considerations in Synthesis Development

A significant advancement in the green synthesis of sulfonyl fluorides involves the conversion of readily available thiols and disulfides. osaka-u.ac.jp Researchers at Osaka University have pioneered a method that uses a combination of a reactive chlorine species (commercialized as SHC5®) and potassium fluoride (KF) to synthesize a wide range of sulfonyl fluorides, including those with heterocyclic structures. eurekalert.orgsciencedaily.comasiaresearchnews.com This process is environmentally benign as it only produces non-toxic sodium and potassium salts as by-products, representing a major improvement in atom economy and waste reduction. eurekalert.orgsciencedaily.com The simplicity and scalability of this protocol make it a promising candidate for the industrial production of compounds like this compound, starting from 2-mercaptobenzothiazole (B37678). osaka-u.ac.jpasiaresearchnews.com

Another key area of green chemistry development is the replacement of volatile organic solvents with water. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. digitellinc.com However, its use in nucleophilic fluorination has been challenging because water can deactivate the fluoride nucleophile. digitellinc.com Recent studies have overcome this limitation by using surfactant-based catalytic systems that enable the efficient conversion of sulfonyl chlorides to sulfonyl fluorides in an aqueous medium, achieving high yields of up to 93%. digitellinc.com A simple and mild procedure using potassium fluoride in a water/acetone mixture has also been shown to be highly effective for this transformation, yielding a wide variety of sulfonyl fluorides. acs.org This approach could be directly applied to the synthesis of this compound from its corresponding sulfonyl chloride precursor, Benzothiazole-2-sulfonyl chloride.

These innovative, eco-friendly protocols represent a significant shift towards more sustainable chemical manufacturing. acs.org By focusing on safer reagents, minimizing hazardous by-products, and utilizing environmentally benign solvents, the synthesis of this compound can be achieved with a significantly lower environmental footprint.

Interactive Table 1: Comparison of Traditional vs. Green Fluorinating Agents

| Feature | Traditional Agents (e.g., KHF₂) | Green Agents (e.g., KF) | Key Advantage of Green Agent |

|---|---|---|---|

| Corrosiveness | Highly corrosive to glassware acs.org | Less corrosive | Enhanced equipment lifespan and safety |

| Toxicity/Handling | Toxic and difficult to handle eurekalert.org | Safer, stable solid | Reduced risk for personnel |

| By-products | Can generate hazardous waste | Often results in simple, non-toxic salts (e.g., KCl) osaka-u.ac.jp | Minimized environmental impact |

| Industrial Scalability | Challenging for large-scale production acs.org | More suitable for scalable and cost-effective production asiaresearchnews.com | Economic and logistical benefits |

Interactive Table 2: Overview of Green Synthesis Strategies for Sulfonyl Fluorides

| Strategy | Starting Material | Key Reagents/Catalyst | Solvent | Primary Green Advantage |

|---|---|---|---|---|

| One-Pot Oxidation/Fluorination | Thiols or Disulfides acs.org | NaOCl·5H₂O (Green Oxidant), KF acs.org | Acetic Acid/Water | Utilizes stable starting materials and produces only non-toxic salts as by-products. sciencedaily.comacs.org |

| Halogen Exchange in Water | Sulfonyl Chlorides digitellinc.com | KF, Surfactant-based catalyst digitellinc.com | Water digitellinc.com | Eliminates the use of volatile organic solvents, using an environmentally benign medium. digitellinc.com |

| Biphasic Halogen Exchange | Sulfonyl Chlorides acs.org | KF acs.org | Water/Acetone acs.org | Simple, mild procedure with high yields and straightforward product isolation. acs.org |

Applications in Chemical Biology and Medicinal Chemistry Research

Design and Development of Chemical Probes

Chemical probes are indispensable tools for dissecting complex biological systems. Probes based on the sulfonyl fluoride (B91410) chemotype are particularly useful due to the unique reactivity of the S(VI)-F bond, which balances aqueous stability with the ability to covalently modify protein targets. rsc.orgnih.gov This functionality is often incorporated into molecules to investigate enzyme function, validate drug targets, and map protein-ligand interactions. rsc.orgresearchgate.net

The cornerstone of benzothiazole-2-sulfonyl fluoride's utility as a chemical probe is its capacity for covalent engagement. The sulfonyl fluoride group is an electrophile that can react with various nucleophilic amino acid side chains found in proteins. jenabioscience.com This interaction results in the formation of a highly stable covalent bond, such as a sulfonamide or sulfonate ester, effectively and permanently linking the probe to its target protein. rsc.orgucsf.edu

This covalent modification is a key advantage. Unlike probes that bind reversibly, covalent probes allow for more robust experimental designs, including the stringent washing of unbound material without loss of the probe-target complex. nih.gov Furthermore, sulfonyl fluorides exhibit greater thermodynamic stability and resistance to reduction compared to their more reactive sulfonyl chloride counterparts, making them more suitable for use in complex biological environments. rsc.orgnih.gov The sulfur(VI)-fluoride bond is generally stable but can be activated for nucleophilic exchange within the specific microenvironment of a protein binding pocket, a process known as the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. acs.orgrsc.org

A primary application of covalent probes is the identification of the molecular targets of bioactive compounds, a critical step in drug discovery. nih.gov Chemical probes derived from scaffolds like this compound can be synthesized with an additional bioorthogonal handle, such as an alkyne or azide (B81097) group. nih.gov This "clickable" tag allows for the subsequent attachment of a reporter molecule, like biotin (B1667282) or a fluorophore, after the probe has covalently labeled its protein targets in a cell lysate or even in live cells. nih.gov The tagged proteins can then be enriched (e.g., using streptavidin beads for biotinylated proteins) and identified using mass spectrometry-based proteomics. nih.gov This chemical proteomics approach enables the unbiased, proteome-wide discovery of protein targets. nih.govnih.gov

These probes are also instrumental in target validation. For instance, an alkyne-tagged sulfonyl fluoride probe was designed to target the mRNA-decapping scavenger enzyme DcpS. nih.gov This probe enabled the efficient capture of DcpS from a complex proteome. nih.gov Crucially, it was used in competition experiments to quantify the intracellular target occupancy of other non-covalent inhibitors, confirming that they indeed engage DcpS within human cells. nih.gov This demonstrates the power of sulfonyl fluoride probes in validating the mechanism of action of potential therapeutics. nih.govresearchgate.net

By forming a permanent covalent bond at a specific location, sulfonyl fluoride probes act as molecular rulers, pinpointing the exact amino acid residues present within a protein's binding site. rsc.orgnih.gov Once a protein is labeled, it can be subjected to proteolytic digestion followed by mass spectrometry. This process identifies the exact peptide fragment containing the modification, and further analysis can reveal the specific amino acid that was targeted by the sulfonyl fluoride warhead. nih.govnih.gov

This information is invaluable for understanding the architecture of an enzyme's active site and the nature of substrate recognition. rsc.org For example, early studies used spin-labeled sulfonyl fluorides to probe the active sites of proteases like chymotrypsin. nih.gov More recent work has focused on the rational design of sulfonyl fluoride probes to target specific, less common residues like tyrosine, providing high-resolution information about the binding pocket's topology. nih.govpnas.org This detailed structural insight is crucial for structure-based drug design, enabling the optimization of inhibitors with improved potency and selectivity. pnas.org

Strategies for Covalent Inhibitor Development

The development of targeted covalent inhibitors (TCIs) is a major strategy in modern drug discovery, offering distinct advantages over traditional reversible inhibitors. The sulfonyl fluoride electrophile is an increasingly important warhead in the design of these TCIs. rsc.orgpnas.org

Irreversible covalent inhibitors function by forming a permanent bond with their target, leading to its complete and lasting inactivation. This mechanism can provide significant pharmacological benefits, including enhanced potency and a prolonged duration of action, as the biological effect persists even after the unbound drug has been cleared from circulation. nih.govnih.gov

The sulfonyl fluoride moiety is an effective electrophile for this purpose. When a molecule like this compound binds to its target, the sulfonyl fluoride group is positioned to react with a nearby nucleophile. The resulting sulfonylation of the enzyme is typically irreversible. nih.govpnas.org For example, studies on fatty acid amide hydrolase (FAAH) using sulfonyl fluoride-based inhibitors demonstrated this irreversible mechanism through rapid dilution assays and mass spectrometry, which confirmed the formation of a stable, covalent enzyme-inhibitor complex. nih.gov This strategy has been successfully applied to develop potent inhibitors for various targets, including kinases and proteases. nih.govnih.gov

A key advantage of the sulfonyl fluoride warhead is its ability to target a broader range of nucleophilic amino acids beyond cysteine, which is the most common target for traditional covalent inhibitors. rsc.orgnih.gov This versatility significantly expands the "druggable" proteome, allowing for the development of covalent inhibitors for proteins that lack an accessible cysteine residue in their binding sites. nih.govnih.gov The specific residue targeted is often determined by its intrinsic nucleophilicity and its precise positioning within the binding pocket, a concept known as "context-specific" reactivity. rsc.orgnih.gov

The following nucleophilic residues have been shown to be targets for sulfonyl fluoride probes and inhibitors:

Histidine: The imidazole (B134444) side chain of histidine can be targeted by sulfonyl fluorides. rsc.orgnih.gov While the resulting adducts can sometimes be less stable than those formed with other residues, successful covalent engagement has been achieved. nih.gov For example, a sulfonyl fluoride probe was developed to covalently engage a histidine residue in the sensor loop of cereblon (CRBN), a component of the E3 ubiquitin ligase complex. rsc.org This demonstrates the feasibility of targeting histidine for covalent modulator development. rsc.orgrsc.org

Lysine (B10760008): The ε-amino group of lysine is a common target for sulfonyl fluorides. ucsf.edu The reaction forms a very stable sulfonamide bond. researchgate.net A classic example is 5′-fluorosulfonylbenzoyl 5′-adenosine (FSBA), an ATP analog that was used extensively to probe ATP-binding sites in kinases, where it covalently modifies a conserved lysine residue. rsc.org More recently, chemoproteomic strategies have been used to map thousands of reactive lysines across the proteome, highlighting their potential as targets for covalent inhibitors. ucsf.edu

Serine: Serine is a well-established target, particularly the catalytic serine found in serine proteases and hydrolases. rsc.org Phenylmethylsulfonyl fluoride (PMSF) and (2-aminoethyl)benzenesulfonyl fluoride (AEBSF) are classic, widely used serine protease inhibitors that function by sulfonylating the active site serine. rsc.org The strategy has also been applied to other enzyme classes, with probes like palmityl sulfonyl fluoride being used to modify active site serines in enzymes like palmitoyl-protein thioesterase 1 (PPT1) and outer membrane phospholipase A (OMPLA). rsc.orgnih.gov

Threonine: Threonine, which possesses a secondary hydroxyl group, can also be targeted, although it is generally less reactive than serine. rsc.orgnih.gov The mechanism is similar to that of serine, involving O-sulfonylation. The reactivity is highly dependent on the protein microenvironment, which can enhance the nucleophilicity of the threonine hydroxyl group. rsc.org

Tyrosine: The hydroxyl group of tyrosine has emerged as a rational target for sulfonyl fluoride-based inhibitors. acs.orgnih.gov While tyrosine is generally less nucleophilic than other residues, its reactivity can be enhanced by a proximal basic residue in a binding pocket that facilitates deprotonation. rsc.org Structure-based design has led to the creation of sulfonyl fluoride inhibitors that selectively modify specific tyrosine residues in the active site of enzymes like the mRNA-decapping scavenger DcpS, showcasing the potential for highly targeted inhibitor design. nih.govnih.gov

Cysteine: While cysteine is the most intrinsically reactive amino acid, its adduct with sulfonyl fluorides (a thiosulfonate ester) is often unstable under physiological conditions and can be reversible. acs.orgresearchgate.net Therefore, sulfonyl fluorides are generally not considered the optimal choice for achieving stable, irreversible inhibition via cysteine targeting, for which other electrophiles like acrylamides are preferred. rsc.orgnih.gov

Interactive Table: Reactivity of Sulfonyl Fluorides with Nucleophilic Amino Acids

| Amino Acid | Nucleophilic Group | Resulting Covalent Bond | Stability of Adduct | Representative Research Example | Citations |

|---|---|---|---|---|---|

| Histidine | Imidazole Ring | Sulfonamide | Moderately Stable / Labile | Covalent modification of a histidine in the sensor loop of Cereblon (CRBN). | nih.govrsc.orgnih.govrsc.org |

| Lysine | ε-Amino Group | Sulfonamide | Stable | Targeting of conserved lysine residues in kinase ATP-binding sites with FSBA. | rsc.orgucsf.eduresearchgate.net |

| Serine | Hydroxyl Group | Sulfonate Ester | Stable | Inhibition of serine proteases (e.g., chymotrypsin) by PMSF and AEBSF. | rsc.orgnih.govacs.org |

| Threonine | Hydroxyl Group | Sulfonate Ester | Stable | Modification observed in proteasome inhibitors, often context-dependent. | rsc.orgnih.gov |

| Tyrosine | Phenolic Hydroxyl Group | Sulfonate Ester | Stable | Rational targeting of specific tyrosine residues in the DcpS enzyme active site. | rsc.orgacs.orgnih.govpnas.org |

| Cysteine | Thiol Group | Thiosulfonate Ester | Unstable / Labile | Generally considered less suitable for stable covalent inhibition compared to other warheads. | acs.orgnih.govresearchgate.net |

Enabling Tools for Proteomics and Protein Engineering

As an electrophilic probe, this compound and its derivatives can form stable, covalent bonds with nucleophilic amino acid residues on proteins. This capability has been harnessed to create sophisticated tools for interrogating protein structure and function.

Covalent labeling with sulfonyl fluoride-based probes is a powerful strategy for identifying and mapping the functional sites of proteins. The sulfonyl fluoride group can react with a range of nucleophilic residues, including lysine, tyrosine, serine, histidine, cysteine, and threonine. researchgate.net By designing molecules that pair the this compound warhead with a protein-specific affinity element, researchers can direct the covalent reaction to a particular binding pocket.

Once the protein is labeled, analytical techniques such as mass spectrometry can be used to pinpoint the exact site of modification. This information provides direct evidence of which residues are present within a binding site and are accessible for interaction, thereby helping to elucidate the three-dimensional structure and functional landscape of the protein target. For instance, studies on the interaction between benzothiazole (B30560) derivatives and the model protein lysozyme (B549824) have provided insights into the specific binding modes, highlighting the role of aromatic and hydrophobic interactions involving amino acid residues like tryptophan. researchgate.net This approach of using small molecule probes is fundamental to understanding protein architecture and guiding further engineering or drug design efforts.

Protein-protein interactions (PPIs) represent a vast and challenging class of therapeutic targets, often characterized by large, flat interaction surfaces. Covalent inhibitors based on the sulfonyl fluoride scaffold have proven to be effective tools for studying and disrupting these interactions.

Researchers have successfully incorporated aryl-sulfonyl fluorides into peptide-based ligands to create potent and selective covalent antagonists of PPIs. researchgate.netchemrxiv.org A notable example involves targeting the X-linked Inhibitor of Apoptosis Protein (XIAP), where a benzamide-sulfonyl fluoride warhead was used to covalently modify a key lysine (Lys311) residue in the BIR3 domain. pharmacyjournal.inresearchgate.net These covalent probes demonstrate that with proper design, aryl-sulfonyl fluorides can possess a suitable balance of chemical stability and reactivity to be effective in cellular environments. researchgate.netchemrxiv.org

The effectiveness of these agents can be quantified using biophysical methods like denaturation thermal shift assays. The covalent modification of a target protein by a ligand typically leads to a significant increase in its thermal stability (ΔTm).

| Compound | Target Protein | Target Residue | Observed Thermal Shift (ΔTm) |

|---|---|---|---|

| Benzamide-sulfonyl fluoride peptide | XIAP BIR3 Domain | Lysine | > 20 °C |

| Benzyl-sulfonyl fluoride peptide | XIAP BIR3 Domain | Lysine | > 20 °C |

| Aryl-fluoro sulfate (B86663) peptide | XIAP BIR3 Domain | Lysine | > 20 °C |

| Benzamide-sulfonyl fluoride peptide | XIAP BIR3 (Lys311Tyr Mutant) | Tyrosine | ~27 °C |

This table presents thermal shift data for different sulfonyl fluoride-containing peptide agents when incubated with the XIAP BIR3 domain or its mutant. The significant increase in denaturation temperature (ΔTm) indicates the formation of a stable, covalent adduct between the agent and the target protein. Data sourced from studies on covalent PPI antagonists. researchgate.netpharmacyjournal.in

These studies not only validate specific PPIs as druggable but also provide a framework for developing new covalent therapeutics that can achieve high potency and selectivity by targeting surface amino acids. pharmacyjournal.inresearchgate.net

Advancements in Medicinal Chemistry Design

The benzothiazole scaffold is a well-established pharmacophore present in numerous approved drugs. nih.gov The addition of the sulfonyl fluoride group creates a reactive handle that expands its utility, enabling its integration into modern drug discovery pipelines and the development of next-generation therapeutic modalities.

This compound serves as a versatile building block in drug discovery. nih.gov Its derivatives are synthesized and evaluated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netresearchgate.net The integration into discovery pipelines is facilitated by synthetic strategies that allow for the diversification of the benzothiazole core. For example, "Diversity Oriented Clicking" strategies have been developed to synthesize libraries of sulfonyl fluoride-functionalized aminothiazoles, which can be rapidly screened for biological activity. pharmacyjournal.in

The role of these compounds extends beyond being therapeutic candidates themselves; they are also crucial as chemical probes. By creating covalent probes, medicinal chemists can validate drug targets, assess target engagement in cells, and understand structure-activity relationships with greater precision. The benzothiazole scaffold's proven drug-like properties make it an attractive foundation for designing such high-quality chemical tools.

The development of novel bioactive molecules often involves the chemical modification of a core scaffold to enhance potency, selectivity, or metabolic stability. While the specific class of benzothiazole-derived bis(trifluoromethyl)sulfur oxyimines is not widely reported in the surveyed literature, the synthesis of bis(trifluoromethyl)sulfur oxyimines from other starting materials like iminosulfur oxydifluorides is an established chemical transformation. nih.gov

However, the benzothiazole sulfonyl fluoride core has been successfully elaborated into numerous other classes of bioactive molecules. Research has demonstrated the synthesis and antibacterial activity of various benzothiazole sulphonamides. researchgate.netresearchgate.net These compounds are typically synthesized by condensing substituted 2-aminobenzothiazoles with sulfonyl chlorides, yielding derivatives with promising biological profiles. researchgate.net Other work has focused on creating sulfonyl fluoride-functionalized 2-aminothiazoles, which have yielded lead compounds with antibacterial activity against MRSA and potent inhibitors of human neutrophil elastase. pharmacyjournal.in These examples underscore the value of the benzothiazole sulfonyl fluoride moiety as a starting point for generating structurally diverse and biologically active small molecules.

| Core Scaffold | Derived Bioactive Class | Reported Biological Activity |

|---|---|---|